N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core is synthesized by the condensation of a suitable thioamide with a β-keto ester, followed by cyclization under acidic or basic conditions.
Coupling of the Two Fragments: The final step involves the coupling of the thiadiazole ring with the thiazolopyrimidine core using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.
Chemical Reactions Analysis
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as an antimicrobial and anticancer agent.
Agriculture: Thiadiazole derivatives, including this compound, have been investigated for their insecticidal and fungicidal activities.
Materials Science: The compound has been explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds have shown insecticidal activities but differ in their structural framework and specific biological activities.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide: This compound has been studied for its potential as an anticancer agent, similar to the target compound, but with a different core structure.
1,3,4-Thiadiazole Derivatives: Various 1,3,4-thiadiazole derivatives have been explored for their antimicrobial, antifungal, and anticancer activities.
Properties
Molecular Formula |
C13H11N5O2S2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H11N5O2S2/c1-6-5-18-11(20)8(4-14-13(18)21-6)9(19)15-12-17-16-10(22-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,17,19) |
InChI Key |
DXPLDWLNDNNZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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